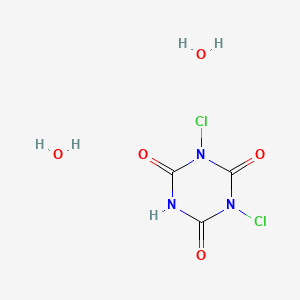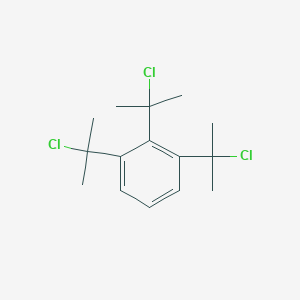![molecular formula C12H16O3 B12564572 Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- CAS No. 192878-08-3](/img/structure/B12564572.png)
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phenol where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ability to be easily removed when necessary .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of phenol with tetrahydropyran-2-yl methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the phenol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common in industrial settings to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The THP group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the THP group, regenerating the free phenol.
Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the THP group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction regenerates the free phenol .
Aplicaciones Científicas De Investigación
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- exerts its effects involves the formation of a stable oxonium ion intermediate. This intermediate can undergo various reactions, including nucleophilic attack, leading to the formation of different products. The THP group acts as a protecting group, preventing unwanted reactions at the phenolic hydroxyl group until it is selectively removed under acidic conditions .
Comparación Con Compuestos Similares
Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has the THP group at the para position instead of the ortho position.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an ethoxy group instead of a methoxy group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: This compound has an aldehyde group instead of a hydroxyl group .
The uniqueness of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- lies in its specific reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
192878-08-3 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C12H16O3/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12-13H,3-4,7-9H2 |
Clave InChI |
LUXCPAGCLDDEPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


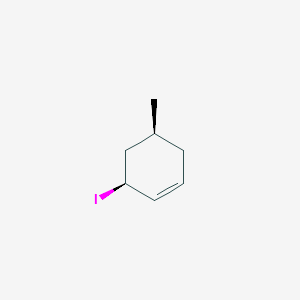
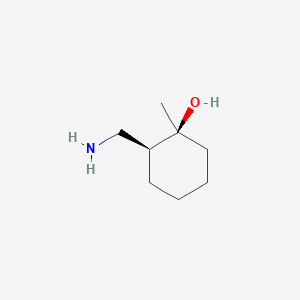
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)

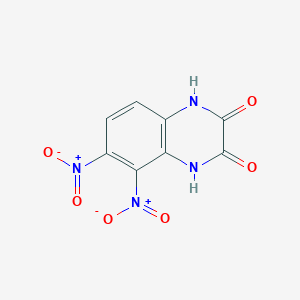
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
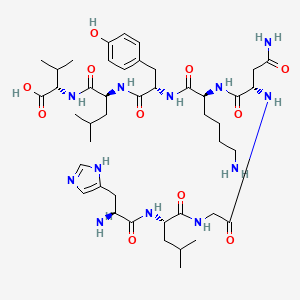
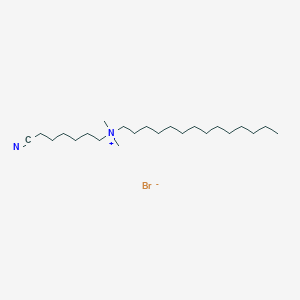
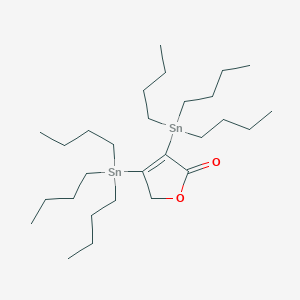

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
